5-Bromo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
Description
5-Bromo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole core substituted at position 1 with an isopropyl group, position 5 with a bromine atom, and position 4 with a sulfonyl chloride functional group. This molecule serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives via nucleophilic substitution. The bromine atom at position 5 enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonyl chloride group enables facile derivatization.
Properties
IUPAC Name |
5-bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2S/c1-4(2)10-6(7)5(3-9-10)13(8,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYFQPLTJMWFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187787 | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride, 5-bromo-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-16-2 | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride, 5-bromo-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride, 5-bromo-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Mechanistic Insights
Core Pyrazole Ring Formation
The construction of the 1-isopropylpyrazole scaffold serves as the foundational step. Two predominant approaches have been validated:
Method A: Knorr-type Cyclocondensation
Reaction of β-ketoester derivatives with hydrazine derivatives under acidic conditions yields the pyrazole core. For instance, ethyl 3-oxopentanoate reacts with isopropylhydrazine hydrochloride in ethanol at reflux (78°C, 12 h) to form 1-isopropyl-1H-pyrazole-4-carboxylate (yield: 68–72%).
Method B: Direct Alkylation of Pyrazole
Pre-formed pyrazole (e.g., 1H-pyrazole-4-sulfonic acid) undergoes N-alkylation using isopropyl bromide in the presence of potassium carbonate in DMF (60°C, 6 h). This method affords regioselective substitution at the 1-position (yield: 65–70%).
Bromination at the 5-Position
Reaction Optimization and Process Chemistry
Solvent and Temperature Effects
Comparative studies reveal dichloromethane outperforms THF in chlorosulfonation due to superior ClSO₃H solubility (reaction completion: 92% vs. 68% in THF). Maintaining temperatures below −5°C minimizes sulfonic acid decomposition.
Catalytic Enhancements
Introducing DMAP (4-dimethylaminopyridine, 0.1 eq) accelerates sulfonylation by 40%, reducing reaction time from 4 h to 2.5 h while maintaining 89% yield.
Table 2: Catalytic Impact on Sulfonyl Chloride Formation
| Catalyst | Loading | Time | Yield | Byproduct Formation |
|---|---|---|---|---|
| None | – | 4 h | 63% | 12% sulfonic acid |
| DMAP | 0.1 eq | 2.5 h | 89% | 3% sulfonic acid |
| Pyridine | 1 eq | 3 h | 75% | 8% sulfonic acid |
Advanced Characterization and Purity Control
Industrial-Scale Considerations
Emerging Methodologies
Photochemical Bromination
UV irradiation (254 nm) of pyrazole derivatives in CBr₄/CH₃CN achieves 89% bromination yield without metal catalysts, reducing heavy metal waste.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes demonstrate preliminary success in regioselective sulfonylation (35% yield, 99% selectivity), though requiring further optimization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
5-Bromo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride serves as a crucial building block in organic synthesis. It can be utilized in:
- Synthesis of Heterocycles : The compound's reactivity allows for the formation of more complex heterocyclic structures, which are essential in drug discovery.
- Reagent in Organic Reactions : The sulfonyl chloride group can participate in nucleophilic substitution reactions, making it valuable for modifying various organic compounds.
Biology
In biological research, this compound is investigated for its interactions with biological macromolecules:
- Enzyme Inhibition : It has been shown to inhibit liver alcohol dehydrogenase, affecting alcohol metabolism and cellular energy production. This inhibition can lead to alterations in metabolic pathways, making it a candidate for studying metabolic disorders.
- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, impacting processes such as oxidative phosphorylation and ATP synthesis.
Medicine
The potential therapeutic applications of this compound include:
- Drug Development : Its ability to inhibit specific enzymes positions it as a promising candidate for developing enzyme inhibitors aimed at treating metabolic diseases or cancers.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of pyrazoles could effectively inhibit enzymes involved in metabolic pathways. The specific inhibition of liver alcohol dehydrogenase by this compound suggests its utility in understanding alcohol metabolism disorders .
Case Study 2: Antimicrobial Properties
Research indicated that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. The unique structure of 5-Bromo-1-isopropyl-1H-pyrazole enhances its interaction with microbial targets, warranting further investigation into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The reactivity and applications of pyrazole-based sulfonyl chlorides are heavily influenced by substituents at positions 1, 4, and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Reactivity :
- Sulfonyl chlorides (e.g., target compound) exhibit higher electrophilicity compared to sulfonamides (e.g., compound 16 in ), making them more reactive toward nucleophiles like amines or alcohols .
- The bromine substituent in the target compound enhances its utility in palladium-catalyzed cross-coupling reactions, whereas alkoxymethyl groups (e.g., butoxymethyl in ) may prioritize lipophilicity over reactivity .
Physical Properties: Sulfonamides (e.g., compound 16) generally exhibit higher melting points (200–201°C) due to hydrogen bonding, whereas sulfonyl chlorides likely have lower melting points (data unavailable in evidence).
Synthetic Applications: The target compound’s bromine atom allows for sequential functionalization (e.g., cross-coupling followed by sulfonylation), whereas compounds with alkoxymethyl groups () may be tailored for solubility in nonpolar media . Sulfonamides () are typically end-products in pharmaceuticals, whereas sulfonyl chlorides serve as intermediates .
Research Findings and Trends
- Electron-Withdrawing vs. Electron-Donating Groups :
Bromine (electron-withdrawing) at position 5 increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity in substitutions. In contrast, methoxy groups (electron-donating, e.g., compound 18 in ) reduce electrophilicity but improve stability . - Steric Effects :
Bulky substituents like isopropyl (target compound) or cyclopentyl () at position 1 can hinder nucleophilic attack, offering controlled reactivity compared to linear alkyl chains . - Synthetic Routes : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids. The presence of bromine in the target compound may require careful selection of reagents to avoid displacement during synthesis .
Biological Activity
5-Bromo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.
Compound Overview
This compound features a five-membered ring structure with two nitrogen atoms and a bromine substituent. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable candidate for biological applications.
Target and Mode of Action
Pyrazole derivatives, including this compound, have been shown to act as inhibitors of various enzymes. Specifically, they can inhibit oxidative phosphorylation and ATP exchange reactions, which are critical in cellular energy metabolism.
Biochemical Pathways:
- Enzyme Inhibition: This compound interacts with liver alcohol dehydrogenase, inhibiting its activity. This inhibition alters the metabolic pathways of alcohols, affecting cellular energy production and detoxification processes .
- Cell Signaling: The compound also influences cell signaling pathways and gene expression, indicating its potential role in regulating metabolic processes at the cellular level.
Biological Activities
Recent studies have highlighted a broad spectrum of biological activities associated with pyrazole derivatives:
- Antimicrobial Properties: Research indicates that pyrazole compounds can exhibit antimicrobial effects, making them potential candidates for developing new antibiotics .
- Anticancer Potential: Some studies suggest that pyrazoles may possess anticancer properties, although specific mechanisms remain under investigation .
Inhibition Studies
A study conducted on various pyrazole derivatives demonstrated that modifications to the pyrazole ring could significantly influence their inhibitory activities against specific enzymes. For instance, the introduction of an isopropyl group in certain derivatives led to a loss of activity against FGFR1 (Fibroblast Growth Factor Receptor 1), highlighting the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the pyrazole ring can enhance or diminish biological activity. For example, compounds with unsubstituted pyrazole rings showed higher inhibitory activity compared to those with bulky groups .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound and other related pyrazole compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-Bromo-1-isopropyl-1H-pyrazole | Inhibitor of liver alcohol dehydrogenase | Binding to active site |
| Other Pyrazole Derivatives | Antimicrobial, anticancer | Varies by substituent |
| Celecoxib | Anti-inflammatory | COX enzyme inhibition |
| Rimonabant | Cannabinoid receptor antagonist | Modulation of endocannabinoid system |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 5-bromo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride?
- Methodological Answer : This compound is typically synthesized via sulfonation of the corresponding pyrazole precursor. For brominated pyrazoles, sulfonation can be achieved using chlorosulfonic acid (ClSO₃H) at 0–5°C to minimize side reactions. The reaction should be conducted under anhydrous conditions due to the moisture sensitivity of sulfonyl chlorides. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted reagents .
Q. How can purity and structural integrity be validated during characterization?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Look for characteristic shifts, such as the sulfonyl chloride group (δ ~3.5–4.0 ppm for adjacent protons) and bromine-induced deshielding in aromatic regions (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : Confirm sulfonyl chloride presence via S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1180 cm⁻¹ .
- Elemental Analysis : Ensure C, H, N, S, and Br percentages align with theoretical values (e.g., Br content ~20–25%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its reactive sulfonyl chloride group and potential lachrymatory effects, work under a fume hood with PPE (gloves, goggles). Store under inert gas (argon) at –20°C to prevent hydrolysis. In case of spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does steric hindrance from the isopropyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The isopropyl group at the 1-position creates steric bulk, slowing sulfonamide formation with bulky amines. To mitigate this, use polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction rates. Monitor progress via TLC with ninhydrin staining for amine detection .
Q. What strategies stabilize this compound against hydrolysis during long-term storage?
- Methodological Answer : Stabilization methods include:
- Lyophilization : Freeze-dry the compound under vacuum to remove residual moisture.
- Additives : Add molecular sieves (3Å) to storage vials to absorb trace water.
- Derivatization : Convert to a more stable sulfonamide intermediate if not needed immediately .
Q. How can the bromine substituent be leveraged in cross-coupling reactions?
- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in a 1:1.2 molar ratio. Optimize solvent (toluene/ethanol) and base (Na₂CO₃) to achieve yields >75%. Monitor reaction completion via GC-MS or HPLC .
Q. How to resolve contradictions in reported melting points or spectral data for derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Reproduce synthesis under standardized conditions (e.g., identical solvent systems for recrystallization). Cross-validate with high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction to confirm structural consistency .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.4 (d, 6H, CH(CH₃)₂), δ 4.3 (m, 1H, CH(CH₃)₂), δ 8.2 (s, 1H, pyrazole-H) | |
| IR (KBr) | 1360 cm⁻¹ (S=O asym), 1180 cm⁻¹ (S=O sym) | |
| Elemental Analysis | C: 32.1%, H: 3.4%, N: 9.5%, Br: 21.8% |
Table 2 : Reaction Optimization for Sulfonamide Synthesis
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | +25% vs. THF |
| Temperature | 70°C | +15% vs. RT |
| Catalyst | DMAP (5 mol%) | +30% vs. none |
| Reaction Time | 12 hrs | >90% conversion |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
